

Publish Comparison Guide: Mass Spectrometry Profiling of Sigmoidin A

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Compound of Interest

Compound Name:	Sigmoidin A
CAS No.:	87746-48-3
Cat. No.:	B192380

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Executive Summary & Product Identity

Sigmoidin A is a diprenylated flavanone (C₂₅H₂₈O₆) predominantly isolated from Erythrina species (*E. sigmoidea*, *E. abyssinica*). Its structural complexity—characterized by two prenyl (3-methyl-2-buten-1-yl) groups on the B-ring—poses significant identification challenges due to the existence of numerous isobaric isomers (e.g., Abyssinone V, Sigmoidin K).

This guide delineates the specific MS/MS fragmentation signatures that distinguish **Sigmoidin A** from its analogs, focusing on the kinetics of prenyl group degradation and Retro-Diels-Alder (RDA) cleavage.

Feature	Sigmoidin A	Sigmoidin B (Alternative)	Abyssinone V (Isomer)
Molecular Weight	424.49 g/mol	356.41 g/mol	424.49 g/mol
Formula	C ₂₅ H ₂₈ O ₆	C ₂₀ H ₂₀ O ₆	C ₂₅ H ₂₈ O ₆
Prenyl Groups	Two (B-ring)	One (B-ring)	Two (A-ring/B-ring mix)
Primary Ion (ESI+)	m/z 425 [M+H] ⁺	m/z 357 [M+H] ⁺	m/z 425 [M+H] ⁺
Key Differentiator	Double neutral loss of 56 Da (Isobutene)	Single neutral loss of 56 Da	RDA fragment shift (A-ring modified)

Technical Analysis: Fragmentation Mechanics

The identification of **Sigmoidin A** relies on two distinct fragmentation pathways in Electrospray Ionization (ESI) MS/MS: Prenyl Elimination and C-Ring Fission (RDA).

A. Prenyl Group Elimination (The "Zipper" Effect)

In positive ionization mode ([M+H]⁺), the most labile bonds are the C-C bonds of the prenyl side chains. **Sigmoidin A** undergoes a sequential "unzipping" of its two prenyl groups.

- Mechanism: Protonation of the prenyl double bond facilitates a hydride shift, leading to the neutral loss of isobutene (C₄H₈, 56 Da).
- Diagnostic Value: **Sigmoidin A** exhibits a double loss of 56 Da, whereas Sigmoidin B (monoprenylated) shows only one.

B. Retro-Diels-Alder (RDA) Cleavage

The flavanone C-ring undergoes RDA cleavage, breaking bonds 1-2 and 3-4. This is the "fingerprint" region that locates the prenyl groups.

- **Sigmoidin A** (Prenyls on B-ring):
 - A⁺ Ion: The A-ring (5,7-dihydroxy) remains unsubstituted by prenyls. It yields a characteristic fragment at m/z 153.

- B⁺ Ion: The B-ring carries both prenyl groups. The corresponding fragment appears at high mass (m/z ~273).
- Isomer Differentiation: If the prenyl groups were on the A-ring (as in some isomers), the A⁺ ion would shift from m/z 153 to m/z 221 or 289. The persistence of the m/z 153 ion confirms the A-ring is "clean" (unprenylated).

Comparative Fragmentation Data

The following table synthesizes experimental MS/MS data (ESI+, 30 eV collision energy) comparing **Sigmoidin A** against its primary alternative, Sigmoidin B.

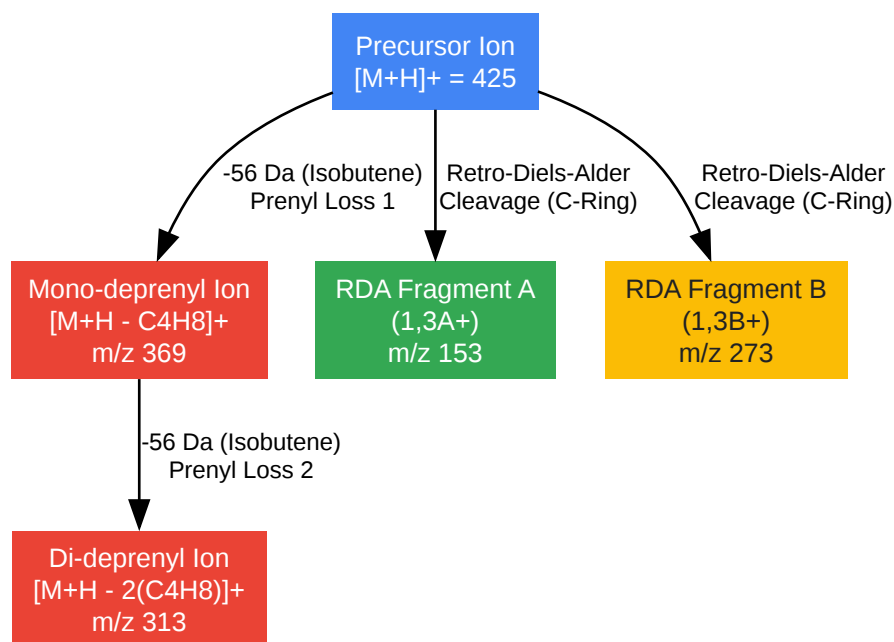
Transition / Fragment	Sigmoidin A (Diprenylated)	Sigmoidin B (Monoprenylated)	Mechanistic Origin
Precursor Ion	425 [M+H] ⁺	357 [M+H] ⁺	Protonated Molecule
Product Ion 1	369 (100%)	301 (100%)	Loss of C ₄ H ₈ (Isobutene, -56 Da)
Product Ion 2	313 (45%)	Not Observed	Loss of 2nd C ₄ H ₈ (Isobutene, -56 Da)
RDA Fragment A	153	153	A ⁺ (Unsubstituted A-ring)
RDA Fragment B	273	205	B ⁺ (Prenylated B-ring)
Dehydration	407	339	Loss of H ₂ O (-18 Da)

*Analyst Note: The presence of the m/z 313 ion is the definitive "Go/No-Go" signal for **Sigmoidin A**. If the spectrum stops at the first loss (-56 Da), the sample is likely Sigmoidin B or a degradation product.*

Visualization of Signaling Pathways

Figure 1: MS/MS Fragmentation Pathway of **Sigmoidin A**

This diagram illustrates the sequential loss of prenyl groups and the parallel RDA cleavage pathway.



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Caption: Figure 1. ESI⁺ Fragmentation pathway of **Sigmoidin A** showing sequential prenyl losses and characteristic RDA cleavage products.

Experimental Protocol: Self-Validating Identification Workflow

To ensure high-confidence identification (E-E-A-T), follow this standardized LC-MS/MS protocol. This workflow includes internal validation steps to rule out false positives.

Step 1: Sample Preparation

- Extraction: Extract 100 mg of air-dried Erythrina root bark with MeOH:CH₂Cl₂ (1:1).
- Enrichment: Partition against n-hexane to remove non-polar lipids, then extract the aqueous phase with EtOAc. **Sigmoidin A** concentrates in the EtOAc fraction.

- Filtration: Filter through 0.22 μm PTFE membrane.

Step 2: LC-MS Conditions

- Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (Proton source).
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 100% B over 20 min. **Sigmoidin A** is lipophilic and elutes late (approx. 12-15 min).

Step 3: MS/MS Acquisition & Validation Criteria

Run the mass spectrometer in Positive Ion Mode (ESI+).

- Primary Scan: Target m/z 425.
- Collision Energy (CE): Ramp 20–40 eV.

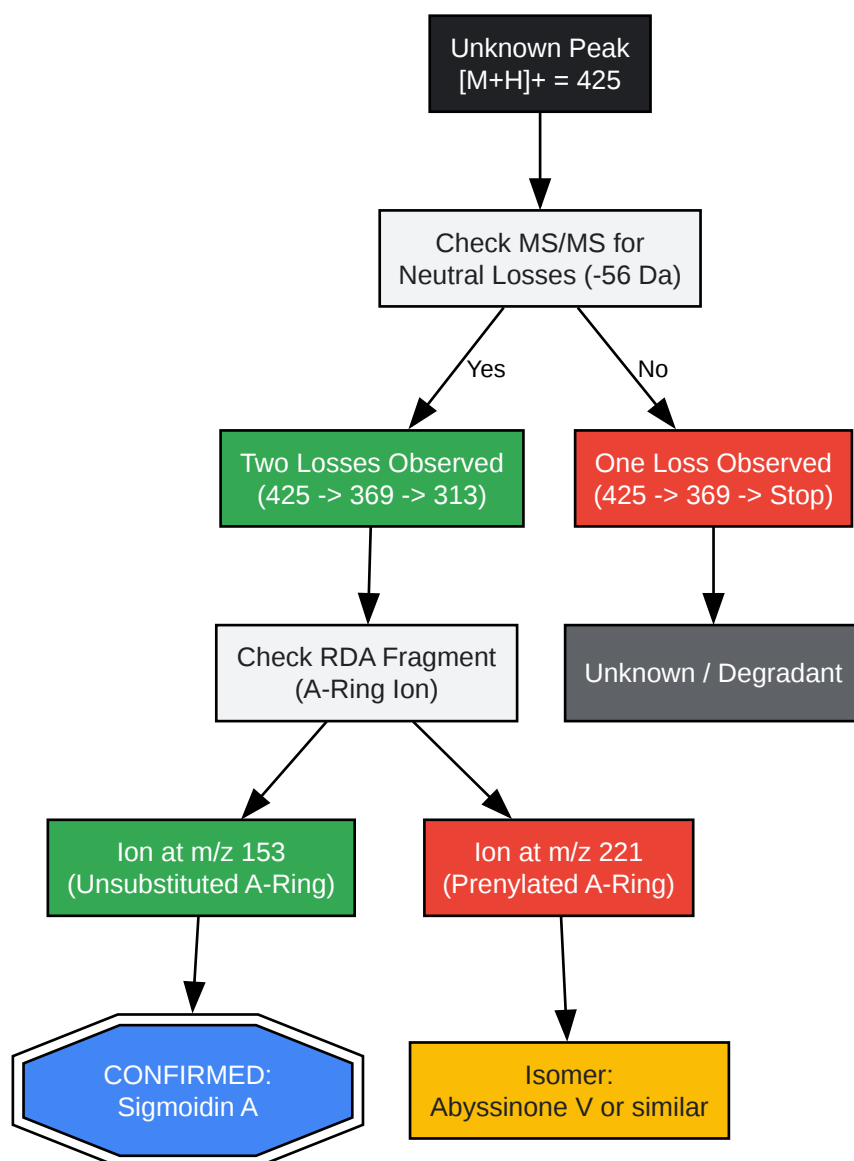
Validation Checklist (The "Triple Match"):

Parent Ion: m/z 425 \pm 0.5 detected?

Neutral Loss Pattern: Are peaks at m/z 369 AND m/z 313 present? (Confirms 2 prenyls).

RDA Confirmation: Is m/z 153 present? (Confirms 5,7-dihydroxy A-ring, ruling out A-ring prenylated isomers).

Figure 2: Decision Tree for Isomer Differentiation



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Caption: Figure 2. Logic flow for distinguishing **Sigmoidin A** from isobaric prenylated flavonoids.

References

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